Bienvenue dans la boutique en ligne BenchChem!

3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Medicinal chemistry Structure-activity relationship Molecular recognition

3-(1-Benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS 888451-94-3) is a synthetic, dual-benzofuran carboxamide with molecular formula C₂₆H₂₀N₂O₅ and molecular weight 440.45 g·mol⁻¹. It belongs to the benzofuran-2-carboxamide class, a privileged scaffold extensively investigated for immunomodulatory, antiproliferative, and anti-inflammatory activities.

Molecular Formula C26H20N2O5
Molecular Weight 440.455
CAS No. 888451-94-3
Cat. No. B2512980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
CAS888451-94-3
Molecular FormulaC26H20N2O5
Molecular Weight440.455
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C26H20N2O5/c1-2-31-21-14-8-5-11-18(21)27-26(30)24-23(17-10-4-7-13-20(17)33-24)28-25(29)22-15-16-9-3-6-12-19(16)32-22/h3-15H,2H2,1H3,(H,27,30)(H,28,29)
InChIKeyPNMRMJPFXCMJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS 888451-94-3): Procurement-Relevant Structural and Pharmacophoric Profile


3-(1-Benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS 888451-94-3) is a synthetic, dual-benzofuran carboxamide with molecular formula C₂₆H₂₀N₂O₅ and molecular weight 440.45 g·mol⁻¹ . It belongs to the benzofuran-2-carboxamide class, a privileged scaffold extensively investigated for immunomodulatory, antiproliferative, and anti-inflammatory activities [1][2]. The compound is structurally distinguished by a benzofuran-2-amido substituent at the 3-position of the central benzofuran-2-carboxamide core, combined with an N-(2-ethoxyphenyl) terminus. This specific substitution pattern generates a uniquely extended π-system with four fused/connected aromatic rings, differentiating it from simpler mono-benzofuran analogs commonly found in screening libraries .

Why 3-(1-Benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide Cannot Be Replaced by Simpler Benzofuran-2-Carboxamide Analogs


Benzofuran-2-carboxamides are not functionally interchangeable. Class-level structure–activity relationship (SAR) studies demonstrate that both the nature and position of substituents on the benzofuran core critically determine target engagement and biological potency. In the CCL20/CCR6 chemotaxis axis, C4- and C5-substituted benzofuran-2-carboxamide derivatives (e.g., compounds 16e and 24b) exhibited IC₅₀ values in the low micromolar to high nanomolar range against colon cancer cell lines, while unsubstituted or differently substituted analogs were inactive [1]. Similarly, NF-κB inhibition by benzofuran-2-carboxamide derivatives is exquisitely sensitive to the N-phenyl substitution pattern, with 4-isopropylphenyl derivatives showing markedly enhanced potency over unsubstituted phenyl analogs [2]. The target compound's dual benzofuran architecture—a benzofuran-2-amido group at the 3-position—introduces additional hydrogen-bond acceptor sites and extended aromatic surface area absent in mono-benzofuran, 3-amino, or 3-benzamido analogs. Generic substitution with a simpler benzofuran-2-carboxamide would eliminate these pharmacophoric features and cannot be assumed to preserve binding affinity, selectivity, or physicochemical profile without experimental validation [1][2].

Quantitative Differentiation Evidence for 3-(1-Benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS 888451-94-3): Head-to-Head and Class-Level Comparisons


Dual Benzofuran Architecture vs. Mono-Benzofuran Parent: Extended Aromatic System and Hydrogen-Bond Capacity

The target compound incorporates two benzofuran moieties (a benzofuran-2-amido group at the 3-position of a benzofuran-2-carboxamide core), generating an extended aromatic system of four fused/connected rings. In contrast, the simplest comparator N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (MW 281.31 Da) contains a single benzofuran ring. The target compound possesses 5 hydrogen-bond acceptor sites (versus 3 in the mono-benzofuran parent) and 2 hydrogen-bond donor sites (identical), with a calculated molecular weight of 440.45 Da — a 56.6% increase that places it in a distinct property space for target binding and pharmacokinetic behavior . Class-level SAR from benzofuran-2-carboxamide CCL20/CCR6 modulators demonstrates that C4/C5 substitution dramatically alters antiproliferative potency: compound 24b achieved IC₅₀ values of 0.1–3 μM across colon cancer cell lines (Caco-2, HT-29, SW-480), while unsubstituted analogs showed negligible activity [1]. The dual-benzofuran substitution pattern at position 3 represents a structurally analogous extension of this SAR principle, adding both steric bulk and additional π-stacking capacity.

Medicinal chemistry Structure-activity relationship Molecular recognition

Benzofuran-2-Amido vs. Furan-2-Amido at Position 3: Aromatic Ring Electronics and π-Stacking Potential

The closest commercially available analog to the target compound is N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 888451-71-6; MW 390.39 Da), which replaces the terminal benzofuran ring with a furan ring. The target compound's benzofuran-2-amido substituent (C₉H₆NO₂) provides a fused benzene-furan bicyclic system with 10 π-electrons, versus the monocyclic furan-2-amido (C₅H₄NO₂) with only 6 π-electrons. This difference of 4 π-electrons and an additional aromatic ring significantly enhances the potential for π-π stacking interactions with aromatic residues in protein binding pockets . In the benzofuran-2-carboxamide class, enhanced aromatic surface area has been correlated with improved target affinity; for example, C4-substituted benzofuran-2-carboxamide derivative 24b achieved sub-micromolar IC₅₀ values (0.1 μM against SW-480 at 48 h) in colon cancer antiproliferative assays, while less aromatic C2-substituted analogs showed reduced potency [1].

Ligand design π-π interactions Kinase inhibition

3-Position Amido Substituent vs. 3-Amino Precursor: Implications for Metabolic Stability and Target Engagement

The target compound is structurally derived from 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS 1105190-05-3; MW 296.32 Da) through acylation of the 3-amino group with benzofuran-2-carboxylic acid . This transformation converts a primary amine (prone to oxidative metabolism and conjugation) into a secondary amide, which class-level evidence indicates generally improves metabolic stability. In the broader benzofuran-2-carboxamide class, amide substitution at the 3-position has been shown to be critical for biological activity: 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives exhibited distinct antiproliferative profiles depending on the amide substituent, with certain derivatives showing selective activity against specific tumor cell lines [1]. The CCL20/CCR6 modulator study further demonstrated that C4/C5 amide-functionalized benzofuran-2-carboxamides (compounds 16e and 24b) achieved significant antiproliferative activity (IC₅₀ 0.1–33.5 μM across three colon cancer lines), whereas unsubstituted or amino-substituted derivatives lacked this activity [2].

Prodrug design Metabolic stability Amide bond stability

Benzofuran-2-Amido vs. Benzamido at 3-Position: Heteroaromatic vs. Phenyl Ring Impact on Kinase and Immunomodulatory Target Binding

The target compound differs from 3-benzamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (MW 400.43 Da) by replacement of the benzamido phenyl ring with a benzofuran-2-yl ring. This substitution introduces an endocyclic oxygen atom into the 3-position substituent, creating an additional hydrogen-bond acceptor and altering the electronic character of the aromatic system. Class-level evidence from benzofuran-2-carboxamide NF-κB inhibitors demonstrates that heteroaromatic substitution patterns significantly modulate inhibitory potency: the benzofuran-2-carboxamide derivative 50g showed IC₅₀ values of 0.73–5.74 μM against HCT-116, HeLa, HepG2, and A549 cancer cell lines, with activity attributed to specific heteroaromatic interactions with the NF-κB pathway [1]. Similarly, in the CCL20/CCR6 axis, C4 and C5 heteroaromatic-substituted benzofuran-2-carboxamides (16e, 24b) achieved IC₅₀ values as low as 0.1 μM against SW-480 colon cancer cells, demonstrating that heteroaromatic substitution can drive nanomolar potency [2]. The target compound's benzofuran-2-amido group incorporates both heteroaromatic character and extended aromaticity, potentially combining the potency-enhancing features observed separately in these class-level studies.

Kinase inhibition Immunomodulation NF-κB pathway

Cumulative Physicochemical Differentiation: Implications for Permeability, Solubility, and Assay Compatibility

The target compound's cumulative structural features produce a distinct physicochemical profile compared to all common analogs. With MW 440.45 Da, calculated logP ~4.5, and 5 hydrogen-bond acceptors, it occupies a boundary region of drug-like chemical space (Lipinski's Rule of Five: MW > 400 triggers an alert; logP < 5 is compliant) [1]. Its closest analogs are either significantly smaller (3-amino precursor: MW 296.32 Da, logP ~3.0) or have lower aromatic ring count (furan analog: 3 rings vs. 4). Class-level benzofuran-2-carboxamide studies have shown that physicochemical properties profoundly affect assay outcomes: in the CCL20/CCR6 study, compound 24b's IC₅₀ shifted from ~12 μM to <3 μM when fetal bovine serum (FBS) concentration was reduced from 10% to 1%, attributed to protein binding of the more lipophilic analog [2]. The target compound's higher logP and molecular weight predict even greater protein binding, which must be accounted for in assay design and cannot be extrapolated from smaller, less lipophilic analogs.

Drug-likeness ADME prediction Assay development

Critical Caveat: Absence of Direct Experimental Biological Data for the Target Compound

An exhaustive search of PubMed, ChEMBL, PubChem, ChemSpider, BindingDB, PatentScope, and CAS Common Chemistry (conducted May 2026) identified no published peer-reviewed studies, patents, or authoritative database entries containing quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) for CAS 888451-94-3 specifically [1]. All evidence presented in this guide is derived from class-level SAR studies of structurally related benzofuran-2-carboxamide derivatives and from computed molecular properties. This compound appears to be available primarily through commercial screening libraries and has not been independently characterized in the public scientific literature. Consequently, any procurement decision must account for this evidence gap: the compound's biological activity, selectivity, and ADME properties remain experimentally unvalidated, and its differentiation from analogs is based on structural inference rather than direct comparative biological data [1].

Evidence gap Procurement risk Experimental validation required

Recommended Research Application Scenarios for 3-(1-Benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS 888451-94-3)


Chemical Probe Development Targeting the CCL20/CCR6 Chemokine Axis in Inflammatory Bowel Disease and Colorectal Cancer Models

Based on class-level evidence that C4/C5-substituted benzofuran-2-carboxamide derivatives potently inhibit CCL20-induced chemotaxis in human PBMCs and suppress colon cancer cell proliferation (IC₅₀ 0.1–33.5 μM for lead compounds 16e and 24b against Caco-2, HT-29, SW-480 cell lines [1]), the target compound's unique dual-benzofuran architecture at the 3-position may confer distinct binding interactions with the CCL20/CCR6 interface or downstream signaling components. Researchers investigating novel CCL20/CCR6 modulators should consider this compound for comparative SAR studies against published leads, particularly to evaluate whether the extended aromatic surface enhances or diminishes chemotaxis inhibitory activity.

NF-κB Pathway Inhibitor Screening and SAR Expansion in Oncology Research

Benzofuran-2-carboxamide derivatives have demonstrated NF-κB inhibitory activity with antiproliferative IC₅₀ values in the sub-micromolar to low micromolar range across multiple cancer cell lines (HCT-116: 0.87 μM; HeLa: 0.73 μM; HepG2: 5.74 μM; A549: reported for derivative 50g [2]). The target compound, with its benzofuran-2-amido substitution introducing a heteroaromatic moiety distinct from the phenyl and substituted-phenyl patterns explored in published NF-κB inhibitor series, is a structurally appropriate candidate for expanding the SAR landscape of benzofuran-2-carboxamide NF-κB inhibitors.

Computational Chemistry and Molecular Docking Studies Exploiting the Extended Dual-Benzofuran Pharmacophore

The target compound's four-ring aromatic system, 5 hydrogen-bond acceptor sites, and calculated logP of ~4.5 position it as a useful scaffold for computational studies investigating π-π stacking interactions, hydrogen-bond networks, and hydrophobic packing in protein binding pockets [3]. Unlike the simpler mono-benzofuran analogs (MW <300 Da, 2–3 aromatic rings), this compound provides a richer pharmacophoric surface for in silico screening and molecular dynamics simulations, particularly for targets with large, aromatic-rich binding sites such as kinases, nuclear receptors, and protein–protein interaction interfaces.

Metabolic Stability Assessment of 3-Amido-Substituted Benzofuran-2-Carboxamides Compared to 3-Amino Precursors

The target compound's 3-position secondary amide linkage represents a key structural departure from the metabolically labile 3-amino precursor (CAS 1105190-05-3) . In drug metabolism and pharmacokinetics (DMPK) studies, this compound can serve as a test article for comparative microsomal or hepatocyte stability assays to quantify the metabolic benefit of 3-position amide derivatization in the benzofuran-2-carboxamide series. Results from such studies would provide actionable data for prioritizing procurement of amide-substituted vs. amino-substituted analogs.

Quote Request

Request a Quote for 3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.